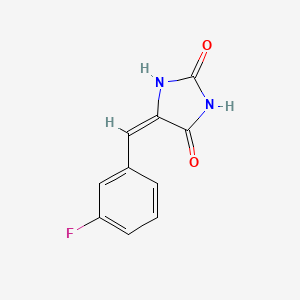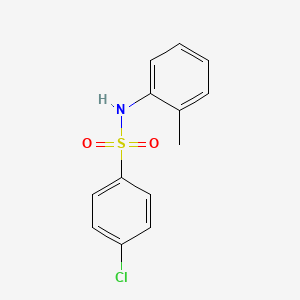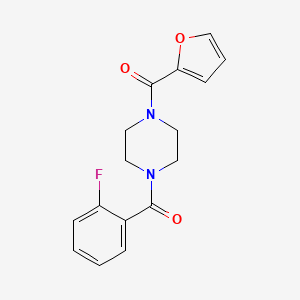![molecular formula C12H11N5O3 B5507597 4-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5507597.png)
4-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxadiazoles and their derivatives, including 1,2,4- and 1,3,4-oxadiazoles, are of significant interest due to their diverse pharmacological activities and applications in material science. The specific compound "4-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine" belongs to this class, suggesting potential in various biochemical and industrial applications.
Synthesis Analysis
The synthesis of oxadiazole derivatives typically involves the oxidative cyclization of hydrazones derived from appropriate aldehydes and hydrazines. For example, a series of 2-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-5-substituted-1,3,4-oxadiazoles were synthesized using chloramine-T as an oxidant, demonstrating a method that could be applicable to the synthesis of the compound (Gaonkar, Rai, & Prabhuswamy, 2006).
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives is typically confirmed through techniques such as NMR, IR spectroscopy, and mass spectrometry. For instance, the structure of novel 2,5-disubstituted 1,3,4-oxadiazole derivatives was confirmed via NMR and IR, indicating similar analytical approaches could elucidate the structure of the target compound (Ramazani & Rezaei, 2010).
Aplicaciones Científicas De Investigación
Anticancer Properties
Research on derivatives of 1,2,4-oxadiazole, including compounds structurally related to "4-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine," highlights their potential anticancer activity. A study demonstrated the design, synthesis, and evaluation of 2-{3-{4-[(5-aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-trimethylphenyl)thiazol-4-amine derivatives. These compounds exhibited good to moderate anticancer activity against various human cancer cell lines, including MCF-7 (breast), A549 (lung), Du-145 (prostate), and MDA MB-231 (breast) using the MTT assay, with etoposide as the standard reference (Yakantham, Sreenivasulu, & Raju, 2019).
Nematocidal Activity
A series of novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group was synthesized, and their nematocidal activities were evaluated. Compounds demonstrated significant activity against Bursaphelenchus xylophilus, a harmful nematode, suggesting their potential as lead compounds for developing new nematicides (Liu, Wang, Zhou, & Gan, 2022).
Mesogenic Properties
A study on the synthesis and characterisation of asymmetrical mesogenic materials based on 2,5-disubstituted-1,3,4-oxadiazole explored new homologous series bearing the 1,3,4-oxadiazole ring with a nitro terminal group. These compounds exhibited different liquid crystalline mesophases, demonstrating the potential of 1,3,4-oxadiazole derivatives in the development of liquid crystal materials (Abboud, Lafta, & Tomi, 2017).
Antimicrobial and Antioxidant Activities
Derivatives of 1,3,4-oxadiazole have been synthesized and tested for their biological activities, including antimicrobial and antioxidant properties. A study on Schiff base indolyl-1,3,4-oxadiazole, thiazolidinone, and azetidinone derivatives revealed efficient antimicrobial, antioxidant, antituberculosis, and anticancer activities. This research showcases the broad spectrum of biological activities that can be targeted by manipulating the structural features of 1,3,4-oxadiazole derivatives (Verma, Saundane, & Meti, 2019).
Direcciones Futuras
The future research on this compound could involve further exploration of its potential biological activities, based on the known activities of other oxadiazole derivatives . Additionally, studies could be conducted to optimize its synthesis and to investigate its physical and chemical properties in more detail.
Propiedades
IUPAC Name |
4-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O3/c1-2-18-8-6-4-3-5-7(8)12-14-11(17-19-12)9-10(13)16-20-15-9/h3-6H,2H2,1H3,(H2,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLJHWGZIPMJSLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC(=NO2)C3=NON=C3N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(2-Ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4S)-3-{2-[(1R,2R,6S,7S)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]-2-oxoethyl}-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B5507524.png)
![6-chloro-7-[(4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5507532.png)
![1-(3-morpholin-4-ylpropyl)-3-(2-phenylethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B5507537.png)
![5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5507544.png)



![ethyl {2-[2-(2-methoxybenzoyl)carbonohydrazonoyl]phenoxy}acetate](/img/structure/B5507576.png)
![1-[(2-chlorobenzyl)sulfonyl]-4-methylpiperidine](/img/structure/B5507578.png)
![N-(2-furylmethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5507586.png)
![4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzamide](/img/structure/B5507587.png)


